N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
描述
N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic effects. EMA401 is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have analgesic and anti-inflammatory properties.
作用机制
EMA401 works by selectively blocking the N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. By inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, EMA401 reduces the transmission of pain signals to the brain, resulting in analgesic effects. Additionally, EMA401 has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EMA401 has been shown to have analgesic and anti-inflammatory effects in preclinical studies. In a study on neuropathic pain, EMA401 was found to significantly reduce pain behavior in rats. In another study on osteoarthritis pain, EMA401 was found to reduce pain behavior and joint damage in rats. EMA401 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One advantage of EMA401 is its selective inhibition of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which reduces the risk of off-target effects. Additionally, EMA401 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of EMA401 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations that improve the solubility and bioavailability of EMA401. Additionally, further studies are needed to investigate the potential therapeutic effects of EMA401 in other conditions, such as cancer pain and neuropathic itch. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMA401 in humans.
科学研究应用
EMA401 has been extensively studied for its potential therapeutic effects in various conditions, including neuropathic pain, osteoarthritis pain, and inflammatory pain. In preclinical studies, EMA401 has been shown to have analgesic effects by inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-5-6-10-16(13)18-17(20)14-9-7-11-15(12(14)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTZWAUOWLVRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。